Cas no 1001567-01-6 (5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid)

5-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid is a sulfonamide-based carboxylic acid derivative featuring a benzodioxine moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. The benzodioxine scaffold contributes to enhanced metabolic stability and binding affinity, while the sulfonamido and carboxylic acid groups provide versatile sites for further functionalization. Its structural features make it suitable for applications in medicinal chemistry, including the design of protease inhibitors or anti-inflammatory agents. The compound's well-defined reactivity profile and synthetic accessibility further support its utility in research and drug discovery.
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid structure
1001567-01-6 structure
Product name:5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
CAS No:1001567-01-6
MF:C14H12N2O6S
MW:336.319882392883
CID:6397252
PubChem ID:2052702

5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
    • 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)pyridine-3-carboxylic acid
    • F1960-0010
    • 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)nicotinic acid
    • 1001567-01-6
    • AKOS024618880
    • Inchi: 1S/C14H12N2O6S/c17-14(18)9-5-10(8-15-7-9)16-23(19,20)11-1-2-12-13(6-11)22-4-3-21-12/h1-2,5-8,16H,3-4H2,(H,17,18)
    • InChI Key: SHXXFQVJIDBLHM-UHFFFAOYSA-N
    • SMILES: C1=NC=C(NS(C2=CC=C3OCCOC3=C2)(=O)=O)C=C1C(O)=O

Computed Properties

  • Exact Mass: 336.04160728g/mol
  • Monoisotopic Mass: 336.04160728g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 123Ų
  • XLogP3: 0.6

5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1960-0010-15mg
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
1001567-01-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1960-0010-10mg
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
1001567-01-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1960-0010-25mg
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
1001567-01-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1960-0010-30mg
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
1001567-01-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1960-0010-2μmol
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
1001567-01-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1960-0010-5μmol
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
1001567-01-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1960-0010-5mg
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
1001567-01-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1960-0010-20mg
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
1001567-01-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1960-0010-50mg
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
1001567-01-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1960-0010-75mg
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
1001567-01-6 90%+
75mg
$208.0 2023-05-17

Additional information on 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid

Introduction to 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic Acid (CAS No. 1001567-01-6)

5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1001567-01-6, represents a sophisticated molecular structure that integrates multiple functional groups, making it a versatile intermediate in the development of novel therapeutic agents. The presence of both a pyridine ring and a sulfonamido group within its framework suggests potential applications in medicinal chemistry, particularly in the design of inhibitors targeting specific biological pathways.

The molecular architecture of 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid encompasses a benzo[dioxole] core, which is known for its structural rigidity and ability to interact with biological targets through hydrophobic and hydrogen bonding interactions. This core structure is further modified by the introduction of a sulfonamido group at the 6-position and a carboxylic acid moiety at the 3-position of the pyridine ring. Such modifications enhance the compound's solubility in polar solvents and improve its binding affinity to biological receptors.

In recent years, there has been growing interest in the development of small-molecule inhibitors that modulate enzyme activity through precise targeting of active sites or allosteric pockets. The sulfonamido group in 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid is particularly noteworthy, as sulfonamides are well-documented pharmacophores in drug discovery. They exhibit strong binding interactions with various enzymes and receptors due to their ability to form hydrogen bonds and participate in hydrophobic interactions. This makes them valuable candidates for designing drugs with high selectivity and efficacy.

Moreover, the pyridine ring in this compound contributes to its pharmacological potential by serving as a scaffold for further derivatization. Pyridine derivatives are widely used in medicinal chemistry due to their favorable physicochemical properties, including lipophilicity, metabolic stability, and good oral bioavailability. The combination of these features positions 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid as a promising building block for the synthesis of novel therapeutic compounds.

Recent advancements in computational chemistry and structure-based drug design have further highlighted the importance of such multifunctional intermediates. By leveraging high-throughput screening and molecular docking techniques, researchers can rapidly identify potential drug candidates that incorporate structural motifs similar to those found in 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid. These methods allow for the optimization of key pharmacophoric elements, leading to the development of more effective and targeted therapies.

The benzo[dioxole] scaffold present in this compound is also noteworthy for its role in medicinal chemistry. Benzo[dioxole] derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The structural features of these compounds facilitate interactions with biological targets such as enzymes and receptors involved in disease pathways. By incorporating additional functional groups like sulfonamides and carboxylic acids, researchers can fine-tune the pharmacological properties of these derivatives to achieve desired therapeutic outcomes.

In conclusion, 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid represents a significant advancement in pharmaceutical chemistry due to its complex molecular structure and multifunctional nature. Its unique combination of a benzo[dioxole] core, sulfonamido group, and pyridine ring makes it an invaluable intermediate for developing novel therapeutic agents. As research continues to uncover new applications for this compound and related derivatives, its importance in drug discovery is likely to grow even further.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD